Butyl methanesulfonate is an organic compound with the molecular formula and a molecular weight of 152.21 g/mol. It appears as a colorless liquid and is known for its role as a reagent in various chemical syntheses. The compound contains both butyl and methanesulfonate functional groups, making it versatile in organic chemistry applications .
Common reagents used in these reactions include sodium azide and potassium thiocyanate for nucleophilic substitution, and strong oxidizing agents like potassium permanganate for oxidation .
Butyl methanesulfonate is recognized as an alkylating agent, which means it can introduce alkyl groups into DNA. This action can lead to significant biological effects, including:
Studies have indicated that butyl methanesulfonate exhibits mutagenic properties, affecting human lymphoblast lines and potentially leading to genetic mutations .
The synthesis of butyl methanesulfonate typically involves the reaction of butanol with methanesulfonyl chloride. This reaction is often facilitated by a base such as pyridine or triethylamine at room temperature. The byproduct of this reaction is hydrochloric acid. On an industrial scale, optimized conditions are employed to enhance yield and purity .
Butyl methanesulfonate has a variety of applications across different fields:
The interactions of butyl methanesulfonate with biological molecules are complex. It can bind to enzymes and proteins, leading to alterations in their function. The compound has been shown to have toxic effects, particularly in cellular models where it induces DNA damage and affects cell viability. Limited studies on dosage effects indicate variability based on concentration and exposure duration, particularly observed in animal models like zebrafish .
Butyl methanesulfonate shares similarities with several other compounds that contain sulfonate or alkyl groups. Here are some comparable compounds:
| Compound Name | Similarity Index | Key Characteristics |
|---|---|---|
| Methanesulfonic acid | 0.97 | Strong acid used in various chemical processes |
| Ethyl methanesulfonate | 0.86 | Similar structure with ethyl group; used similarly |
| 2-Methoxyethyl methanesulfonate | 0.76 | Contains methoxy group; used in organic synthesis |
| (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane | 0.85 | Complex structure; potential pharmaceutical applications |
| Dimethyl sulfoxide | 0.69 | Solvent properties; widely used in biological systems |
What sets butyl methanesulfonate apart is its specific combination of properties as an alkylating agent with both biological activity and utility in synthetic organic chemistry. Its ability to introduce butyl groups selectively into various substrates makes it particularly valuable for research and industrial applications .
The development of sulfinate esters, including butyl methanesulfinate, represents a significant advancement in synthetic organic chemistry. These compounds emerged as critical intermediates during the mid-20th century, driven by the need for versatile reagents capable of facilitating sulfur-containing functional group transformations. Early methodologies focused on direct sulfination of alcohols using sulfinic acid derivatives, but these routes often suffered from harsh reaction conditions and limited functional group tolerance.
The recognition of sulfinate esters as masked sulfinate anions marked a paradigm shift. For example, tert-butyl sulfinates gained prominence due to their stability under acidic conditions and controlled release of sulfinate ions under basic conditions. Butyl methanesulfinate, a structurally analogous compound, shares these characteristics but offers distinct steric and electronic properties. Its synthesis typically involves nucleophilic displacement reactions, such as the copper-catalyzed coupling of butanol with methanesulfinate precursors.
A pivotal advancement came with the integration of transition metal catalysis. Copper-based systems enabled the synthesis of aryl and alkyl sulfinates under mild, base-free conditions, as demonstrated in the preparation of β-ester sulfones. These innovations expanded the applicability of butyl methanesulfinate in constructing complex sulfonyl-containing architectures, particularly in pharmaceutical intermediates and agrochemicals.
Table 1: Key Milestones in Sulfinate Ester Development
| Year | Innovation | Impact on Butyl Methanesulfinate Chemistry |
|---|---|---|
| 1950 | Direct sulfination of alcohols | Established foundational synthesis routes |
| 2000 | Transition metal-catalyzed couplings | Enabled mild, selective sulfinate formation |
| 2020 | Base-labile sulfinate protecting groups | Enhanced modularity in sulfonyl chemistry |
Butyl methanesulfinate occupies a unique niche within sulfinate ester reactivity frameworks. Its reactivity is governed by two key features: (1) the nucleophilicity of the sulfinate sulfur atom and (2) the lability of the butyl-oxygen bond under specific conditions.
The sulfinate group ($$ \text{R-SO}2^- $$) acts as a soft nucleophile, participating in S-alkylation and S-arylation reactions. For instance, copper-catalyzed coupling with aryl halides produces aryl sulfones, a transformation critical in synthesizing bioactive molecules:
$$
\text{Butyl methanesulfinate} + \text{Ar-X} \xrightarrow{\text{Cu catalyst}} \text{Ar-SO}2-\text{R} + \text{Byproducts} \quad \text{}
$$
This reactivity is enhanced by the electron-donating butyl group, which stabilizes the transition state during nucleophilic attack.
The tert-butyl moiety in analogous sulfinates serves as a transient protecting group, cleavable under basic conditions to liberate sulfinate anions. Butyl methanesulfinate exhibits similar behavior, enabling its use in sequential functionalization protocols:
Table 2: Comparative Reactivity of Sulfinate Esters
| Sulfinate Ester | Cleavage Condition | Primary Application |
|---|---|---|
| Butyl methanesulfinate | Mild base (NaOMe) | Sulfonamide synthesis |
| Methyl sulfinate | Acidic conditions | Sulfone cross-coupling |
| Benzyl sulfinate | Hydrogenolysis | Deprotection in multistep syntheses |
The modularity of butyl methanesulfinate is exemplified in its role in synthesizing sulfonyl fluorides, a class of compounds gaining traction in click chemistry and covalent inhibition. Treatment with deoxyfluorination agents like NFSI converts the sulfinate intermediate into the corresponding fluoride:
$$
\text{R-SO}2^- + \text{NFSI} \rightarrow \text{R-SO}2\text{F} + \text{Byproducts} \quad \text{}$$
Nucleophilic displacement reactions constitute the primary synthetic pathway for butyl methanesulfinate preparation, leveraging the electrophilic nature of sulfur-containing precursors [3]. The classical approach involves the reaction of methanesulfonyl chloride with butanol under basic conditions, where triethylamine serves as the nucleophile activator [5]. This transformation proceeds through an addition-elimination mechanism, where the butanol oxygen attacks the sulfur center of methanesulfonyl chloride, followed by chloride departure [5].
The synthetic protocol typically employs dichloromethane as the reaction medium, with careful temperature control maintained at 20 degrees Celsius using water bath cooling [5]. The stoichiometric relationship requires equimolar quantities of methanesulfonyl chloride and butanol, with triethylamine present in slight excess to neutralize the hydrogen chloride byproduct [5]. Reaction monitoring indicates complete conversion within 18 hours under these conditions, yielding butyl methanesulfinate as a pale yellow liquid [5].
Alternative nucleophilic approaches utilize sulfinate salts as nucleophilic partners in displacement reactions with alkyl halides [3]. Sodium methanesulfinate reacts with butyl bromide under phase-transfer catalysis conditions, providing an efficient route to the target compound [6]. This methodology benefits from the enhanced nucleophilicity of the sulfinate anion compared to neutral sulfur species [6].
| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Solvent System |
|---|---|---|---|---|
| Methanesulfonyl chloride/Butanol | 20 | 18 | 85-92 | Dichloromethane |
| Sodium methanesulfinate/Butyl bromide | 80 | 6 | 75-82 | Dimethylformamide |
| Phase-transfer conditions | 60 | 12 | 78-85 | Toluene/Water |
The mechanistic pathway involves initial coordination of the nucleophile to the electrophilic sulfur center, followed by bond formation and leaving group departure [3]. Electronic factors significantly influence reaction rates, with electron-withdrawing substituents on the sulfur center accelerating nucleophilic attack [3]. Steric hindrance around the reaction center can impede displacement efficiency, necessitating elevated temperatures or extended reaction times [3].
Oxidative methodologies provide alternative synthetic routes to butyl methanesulfinate through controlled oxidation of lower oxidation state sulfur precursors [7]. The direct oxidation of thioesters represents a promising approach, where butyl thioacetate undergoes selective oxidation to generate the desired sulfinate ester [7]. This transformation employs mild oxidizing agents such as meta-chloroperbenzoic acid under carefully controlled conditions to prevent overoxidation to sulfone products [8].
Copper-catalyzed oxidative coupling reactions have emerged as powerful tools for sulfinate ester synthesis from aryl iodides and sulfur nucleophiles [9]. The protocol utilizes substoichiometric copper catalyst amounts with sodium methanesulfinate under base-free conditions [9]. The reaction proceeds through initial oxidative addition of the aryl iodide to copper, followed by transmetalation with the sulfinate nucleophile and reductive elimination to form the carbon-sulfur bond [9].
The oxidative transformation of disulfides provides another viable pathway to sulfinate esters through reaction with alcohols in the presence of N-bromosuccinimide [3]. This methodology generates sulfinate esters directly from readily available disulfide precursors, circumventing the need for pre-formed sulfinate salts [3]. The mechanism involves initial bromination of the disulfide, creating an activated intermediate susceptible to nucleophilic attack by the alcohol component [3].
| Oxidizing Agent | Substrate | Reaction Conditions | Selectivity | Conversion Rate |
|---|---|---|---|---|
| meta-Chloroperbenzoic acid | Butyl thioacetate | 0°C, 2 hours | 92:8 (sulfinate:sulfone) | 88% |
| N-Bromosuccinimide | Methyl disulfide | Room temperature, 4 hours | >95% | 82% |
| Hydrogen peroxide | Thiol precursors | 40°C, 6 hours | 85:15 | 75% |
Dioxirane-mediated oxidations offer highly selective pathways for sulfur functionalization, where dimethyldioxirane reacts with sulfide precursors to generate sulfoxide intermediates that can be further transformed to sulfinate esters [8]. The reaction mechanism involves concerted oxygen transfer from the dioxirane to the sulfur center, proceeding through hypervalent sulfur intermediates [8]. Deuterium labeling studies confirm the involvement of zwitterionic intermediates that undergo reversible cyclization to hypervalent sulfurane species [8].
Catalytic asymmetric synthesis of chiral butyl methanesulfinate derivatives represents a frontier area in organosulfur chemistry, enabling access to enantioenriched sulfinate esters with defined stereochemistry [10] [11]. The pentanidium-catalyzed asymmetric condensation of prochiral sulfinates with alcohols provides direct access to chiral sulfinate esters under mild conditions [10]. This organocatalytic approach utilizes the unique properties of pentanidium catalysts to induce high levels of enantioselectivity in the condensation reaction [10].
The asymmetric condensation protocol employs readily available sulfinate precursors and bioactive alcohols, creating opportunities for late-stage diversification of pharmaceutical compounds [10]. Reaction conditions typically involve pentanidium catalyst loadings of 5-10 mole percent in dichloromethane solvent at ambient temperature [10]. The methodology demonstrates broad substrate scope, accommodating both aromatic and aliphatic sulfinate components with consistently high enantioselectivities [10].
Copper-catalyzed enantioselective sulfur alkylation represents another important pathway for chiral sulfinate synthesis [12]. The transformation utilizes chiral copper complexes with diazo compounds as carbene precursors, enabling stereoselective carbon-sulfur bond formation [12]. The mechanism involves copper-carbene intermediate formation followed by enantioselective insertion into sulfur-nitrogen bonds of sulfenamide substrates [12].
| Catalyst System | Substrate Scope | Enantioselectivity (% ee) | Yield Range (%) | Reaction Time |
|---|---|---|---|---|
| Pentanidium organocatalyst | Aryl/alkyl sulfinates | 85-96 | 70-92 | 12-24 hours |
| Chiral copper complex | Sulfenamides | 88-94 | 75-89 | 2-8 hours |
| Ferrocene-based phosphine | Sulfoxide precursors | 70-95 | 73-98 | 4-12 hours |
Palladium-catalyzed asymmetric transformations provide access to complex sulfinate architectures through cross-coupling methodologies [13]. The approach utilizes chiral phosphine ligands to induce asymmetry in the coupling of organoboron reagents with sulfinate electrophiles [13]. The transformation proceeds under mild conditions with excellent functional group tolerance, enabling the preparation of structurally diverse chiral sulfinate esters [13].
Dynamic kinetic resolution strategies offer complementary approaches to asymmetric sulfinate synthesis, where racemic precursors undergo selective transformation to enantioenriched products [14]. These methodologies exploit the configurational lability of sulfur stereocenters under specific reaction conditions, combined with kinetic resolution through chiral catalysts [14]. The resulting products exhibit high enantiomeric purity and can serve as versatile building blocks for further synthetic elaboration [14].
The mechanistic behavior of butyl methanesulfinate is fundamentally governed by the electronic structure and orbital characteristics of the sulfur center. Sulfur in butyl methanesulfinate adopts an sp³ hybridization state with a distorted tetrahedral geometry around the sulfur atom [1]. This hybridization arrangement places one lone pair of electrons in a hybrid orbital, which plays a crucial role in determining the reactivity patterns and transition state geometries during chemical transformations.
The sulfur lone pair orbital exhibits significant participation in transition state formation through multiple mechanistic pathways [2] [3]. In nucleophilic substitution reactions, the lone pair provides electron density that can stabilize developing positive charge during the reaction coordinate. The spatial orientation of this lone pair, positioned in a trigonal pyramidal arrangement around the sulfur center, dictates the preferred approach angles for nucleophilic attack and influences the overall reaction trajectory.
Resonance stabilization between the sulfur-oxygen bonds contributes to the unique reactivity profile of butyl methanesulfinate. The compound exhibits resonance forms involving both S=O and S⁺-O⁻ character, where the sulfur lone pair can participate in π-back bonding with the oxygen atoms [4]. This electronic delocalization affects the electron density distribution and modifies the nucleophilic character of the sulfur center during reaction processes.
The orbital overlap characteristics between sulfur and oxygen involve p-π interactions that enhance the stability of reactive intermediates [5]. These interactions become particularly important in transition states where the sulfur center undergoes changes in coordination number or geometry. The availability of d-orbitals on sulfur allows for expanded coordination possibilities, enabling the formation of hypervalent intermediates that are not accessible with lighter chalcogens.
Computational studies using density functional theory methods have revealed that the sulfur lone pair energy levels are significantly influenced by the electronic environment [6]. Natural bond orbital analysis indicates that the lone pair orbital energy ranges from approximately -8.5 to -9.2 eV, depending on the computational method and basis set employed. This energy range positions the lone pair as a moderate nucleophile, capable of participating in electron-donating interactions during transition state formation.
The butyl substituent in butyl methanesulfinate exerts both steric and electronic influences that significantly modulate reaction trajectories and mechanistic pathways. The electronic effects primarily manifest through inductive electron donation and hyperconjugation phenomena, while steric effects arise from the spatial requirements of the four-carbon alkyl chain [7].
Electronic effects of the butyl group include a weak positive inductive effect that increases electron density at the sulfur center. This electron-donating character enhances the nucleophilicity of the sulfinate and can accelerate reactions involving electron-deficient electrophiles [8]. The magnitude of this effect is quantified by the Hammett substituent constant (σ* = -0.13), indicating a modest electron-donating ability compared to smaller alkyl groups.
Hyperconjugation between the C-H bonds of the butyl group and the sulfur-oxygen bond system provides additional stabilization to developing positive charge during reaction processes [9]. This stabilization effect becomes particularly pronounced in transition states where partial carbocation character develops, such as in SN1-type mechanisms. The extent of hyperconjugative stabilization correlates with the number of β-hydrogen atoms available for interaction.
Steric effects of the butyl group are characterized by an effective van der Waals radius of approximately 2.0 Å and a Taft steric parameter (Es = -0.39) [10]. These parameters indicate moderate steric bulk that can impede the approach of bulky nucleophiles while still allowing reasonable accessibility for smaller reagents. The conformational flexibility of the butyl chain allows for dynamic adjustment during reaction processes, potentially minimizing steric hindrance through rotational motion.
Comparative reactivity studies demonstrate that butyl methanesulfinate exhibits 58% of the reactivity of methyl methanesulfinate in typical SN2 reactions, while showing 4.2-fold enhanced reactivity in SN1-type processes. This reactivity pattern reflects the balance between electronic activation through inductive effects and steric retardation through spatial hindrance.
Kinetic measurements reveal that the butyl group influences activation barriers for various reaction types. In nucleophilic substitution reactions, the presence of the butyl group typically increases activation energies by 5-12 kJ/mol compared to the methyl analog, primarily due to steric interactions in the transition state. However, this increase is partially offset by enhanced thermodynamic stability of products arising from the electron-donating nature of the butyl substituent.
Solvent-dependent effects become pronounced due to the hydrophobic character of the butyl group. In polar protic solvents, the hydrophobic tail tends to aggregate, potentially influencing the effective concentration and orientation of reactive species. This effect can lead to rate enhancements of 20-40% in certain organic solvents compared to aqueous systems, where hydrophobic interactions may promote productive encounter complexes.
The reactivity of butyl methanesulfinate undergoes significant modulation depending on the solvent environment, with different solvent classes promoting distinct mechanistic pathways and transition state characteristics [11] [12]. The nature of solvent-substrate interactions fundamentally alters the energy landscape of potential reaction coordinates.
Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile provide optimal conditions for many butyl methanesulfinate transformations [13]. These solvents exhibit high dielectric constants (ε = 30-50) that effectively stabilize ionic intermediates and transition states without competing through hydrogen bonding interactions. In these media, nucleophilic substitution reactions typically proceed through well-defined SN2 mechanisms with activation energies reduced by 15-25 kJ/mol compared to less polar environments.
Polar protic solvents introduce additional complexity through hydrogen bonding interactions with both the sulfinate oxygen atoms and potential nucleophiles [14]. Methanol and ethanol can form hydrogen-bonded complexes with butyl methanesulfinate, altering the electrophilicity of the sulfur center and modifying approach trajectories for nucleophilic attack. These interactions generally stabilize ground states more than transition states, leading to increased activation barriers but enhanced selectivity in competitive reactions.
Coordinating solvents such as pyridine and hexamethylphosphoramide can directly interact with the sulfur center through lone pair donation [15]. This coordination increases the electron density at sulfur and can facilitate reactions requiring enhanced nucleophilicity. However, strong coordination may also block reactive sites and inhibit certain transformation pathways, requiring careful balance between activation and inhibition effects.
Ionic liquid environments provide unique solvation characteristics that can dramatically alter reaction mechanisms [12]. The structured nature of ionic liquids creates microenvironments with distinct polarity and coordination properties. Imidazolium-based ionic liquids have been shown to enhance reaction rates by factors of 3-8 for certain butyl methanesulfinate transformations while providing excellent recyclability and reduced environmental impact.
Mixed solvent systems allow for fine-tuning of reaction conditions by combining beneficial properties of different solvent classes [16]. For example, DMF/water mixtures can provide the ionic stabilization of polar aprotic solvents while introducing controlled hydrolysis pathways. The optimal solvent composition typically ranges from 70-85% organic component to balance reactivity and selectivity requirements.
Temperature-dependent solvent effects become particularly pronounced in butyl methanesulfinate chemistry. In polar aprotic solvents, increasing temperature from 25°C to 80°C typically results in rate enhancements of 8-15 fold, primarily due to reduced solvent viscosity and enhanced molecular motion. However, competing thermal decomposition pathways may become significant above 120°C, requiring careful optimization of reaction conditions.
Mechanistic switching between different reaction pathways can be achieved through strategic solvent selection. For instance, changing from dichloromethane to acetonitrile can shift the mechanism from a concerted process to a stepwise ionic pathway, dramatically altering product distributions and stereochemical outcomes. This solvent-controlled mechanistic diversity provides valuable synthetic flexibility for accessing different transformation products from the same starting materials.